molecular formula C22H24N4O2S2 B2743091 4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-60-0

4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2743091
CAS No.: 392291-60-0
M. Wt: 440.58
InChI Key: LGSLBUWGUXTKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a benzamide group bearing a tert-butyl moiety at the para position. The thiadiazole ring is further functionalized at position 5 with a thioether-linked ethyl chain terminating in a 2-oxo-2-(p-tolylamino) group.

Properties

IUPAC Name

4-tert-butyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-14-5-11-17(12-6-14)23-18(27)13-29-21-26-25-20(30-21)24-19(28)15-7-9-16(10-8-15)22(2,3)4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSLBUWGUXTKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of thiadiazole and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.

  • Molecular Formula: C21H23N5O5S2
  • Molecular Weight: 489.6 g/mol
  • CAS Number: 903349-26-8

Synthesis

The synthesis typically involves multi-step reactions starting from thiosemicarbazides and carboxylic acids under controlled conditions. Common solvents used include ethanol and dimethylformamide. The synthesis pathways are optimized for yield and purity, often employing recrystallization or chromatography for purification.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and metabolic pathways .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. Studies have reported that certain derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, hybrid molecules containing thiadiazole moieties have shown promising antitumor activities in preclinical models .

Anti-inflammatory Effects

Some derivatives of thiadiazole have been noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Signaling Pathways: Modulation of signaling pathways involved in inflammation and apoptosis is a key mechanism through which this compound exerts its effects.
  • Reactive Oxygen Species (ROS) Regulation: Some studies suggest that thiadiazole derivatives can influence ROS levels, contributing to their cytotoxicity against cancer cells .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiadiazole derivatives, it was found that compounds similar to the target compound effectively inhibited the growth of Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating a strong potential for development as a new class of antimicrobial agents .

Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that certain thiadiazole derivatives induced apoptosis in a dose-dependent manner. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Its structure incorporates a thiadiazole moiety, which is known for various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 Value (µM)Mechanism of Action
9eA43112.5Induction of apoptosis via Bax/Bcl-2 modulation
9bHT-2915.3Inhibition of VEGFR-2 phosphorylation

In a study focused on the anticancer properties of thiadiazole derivatives, one derivative showed significant activity by inducing apoptosis in A431 cells through upregulation of Bax and downregulation of Bcl-2 proteins. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis effectively .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
8dStaphylococcus aureus32 µg/mL
8eEscherichia coli64 µg/mL

The presence of halogen substituents significantly enhanced antibacterial activity. Notably, a novel series of thiadiazole derivatives demonstrated potent antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, suggesting their potential as broad-spectrum antimicrobial agents .

Case Studies

  • Thiadiazole Derivatives in Cancer Treatment : A series of compounds were synthesized and screened for their anticancer properties. One derivative showed significant activity by inducing apoptosis in A431 cells through upregulation of Bax and downregulation of Bcl-2 proteins .
    "The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis effectively."
  • Antimicrobial Study : A study evaluated a range of thiadiazole derivatives for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings highlighted the effectiveness of these compounds in combating bacterial infections .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituent Modifications Key Features Biological Activity References
4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Tert-butyl (benzamide), p-tolylamino (ethyl chain) High lipophilicity, potential anticancer activity via p-tolylamino interactions Not explicitly reported, but inferred cytotoxic potential
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide Dual thiadiazole cores, p-tolylamino group Enhanced cytotoxicity via dual thiadiazole motifs IC₅₀ = 8.2 µM against MCF-7 cells
4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Nitro (benzamide), thiazolylamino (ethyl chain) Electron-withdrawing nitro group may alter reactivity Not reported, but nitro groups often enhance antibacterial activity
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide Fluorobenzyl (thiadiazole), tert-butyl (benzamide) Fluorine increases electronegativity; tert-butyl improves stability Likely improved metabolic stability
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Piperidinyl (ethyl chain) Basic amine enhances solubility; potential CNS activity Acetylcholinesterase inhibition (IC₅₀ = 0.8–12.4 µM)

Physicochemical Properties

Property Original Compound Nitro Analogue Fluorobenzyl Analogue
logP ~3.5 (estimated) ~2.8 ~4.0
Solubility Low (tert-butyl) Moderate (nitro) Low (fluorobenzyl)
Metabolic Stability High (tert-butyl resists oxidation) Low (nitro reduction) Moderate (fluorine stabilizes)

Preparation Methods

One-Pot Thiadiazole-Thioether Assembly

A streamlined approach combines thiadiazole formation and thioether installation in a single reactor:

  • Reagents : tert-Butylthioamide, hydrazine hydrate, carbon disulfide, and 2-bromo-N-(p-tolyl)acetamide.
  • Procedure : Sequential addition under reflux (ethanol, 12 hours) yields the thioether-functionalized thiadiazole directly (45–50%).

Solid-Phase Synthesis

For high-throughput applications, the thiadiazole core is immobilized on Wang resin. After thioether formation, cleavage with trifluoroacetic acid releases the amine for solution-phase amidation (overall yield: 40–48%).

Industrial-Scale Considerations

Critical Parameters :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thioether formation.
  • Cost Analysis :
Component Cost per kg (USD)
5-(tert-Butyl)-1,3,4-thiadiazol-2-amine 1,200
4-(tert-Butyl)benzoyl chloride 950
Solvent Recovery (DCM) 80% efficiency

Environmental Impact :

  • DCM is prioritized for solvent recovery systems to meet green chemistry standards.

Challenges and Mitigation Strategies

Challenge Solution
Low thioether yields Use ultrasonic irradiation (40 kHz, 50°C)
Amide bond hydrolysis Strict anhydrous conditions (molecular sieves)
Byproduct formation (disulfides) Add antioxidant (e.g., BHT) to reaction

Q & A

Basic: How to optimize the synthesis of 4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide to ensure high yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitutions and amide bond formation. Key steps include:

  • Precursor Selection : Use tert-butyl benzoic acid derivatives and functionalized thiadiazole intermediates as starting materials .
  • Reaction Conditions : Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Solvents like DMF or THF are preferred for solubility .
  • Coupling Agents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation to enhance efficiency .
  • Monitoring : Use thin-layer chromatography (TLC) at each step to track reaction progress and confirm intermediate purity .
  • Purification : Perform column chromatography or recrystallization to isolate the final product. Validate purity via HPLC (>95%) .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm tert-butyl, benzamide, and thiadiazole moieties .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, S-H vibrations at ~2550 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate empirical formula by matching calculated and observed C, H, N, S percentages .

Advanced: How can researchers investigate the mechanism of action of this compound in anticancer activity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., tubulin, kinases). Focus on the thiadiazole and benzamide moieties’ roles in binding .
  • Enzyme Assays : Measure inhibitory activity against aromatase or topoisomerases using fluorometric or colorimetric assays. IC50 values can be compared to standard drugs (e.g., cisplatin) .
  • Cellular Pathways : Perform Western blotting or qPCR to assess apoptosis markers (e.g., Bcl-2, caspase-3) in treated cancer cell lines (e.g., MCF-7, A549) .

Advanced: How to address contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions may arise due to:

  • Assay Variability : Standardize protocols (e.g., cell culture conditions, incubation time) and use internal controls (e.g., doxorubicin) .
  • Compound Stability : Test degradation under storage (e.g., DMSO stock solutions) via HPLC. Use fresh batches for reproducibility .
  • Solubility Issues : Pre-dissolve in DMSO (<0.1% final concentration) and validate activity in serum-containing media to mimic physiological conditions .

Intermediate: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to the benzamide or thiadiazole ring without disrupting activity .
  • Prodrug Design : Mask hydrophobic groups with enzymatically cleavable moieties (e.g., ester linkages) .
  • Formulation : Use nanocarriers (liposomes) or co-solvents (PEG 400) to enhance aqueous solubility .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified tert-butyl, p-tolyl, or thiadiazole groups. Test changes in bioactivity .
  • Computational Modeling : Perform QSAR analysis to correlate electronic (e.g., Hammett constants) or steric parameters with activity .
  • Biological Screening : Evaluate derivatives against multiple cell lines and enzymes to identify selectivity trends .

Basic: What are the key challenges in synthesizing this compound, and how can they be mitigated?

Methodological Answer:

  • Side Reactions : Thiadiazole ring instability under acidic conditions. Use buffered solutions (pH 7–8) during synthesis .
  • Low Yield in Coupling Steps : Optimize stoichiometry of coupling agents (1.2–1.5 equivalents) and activate carboxyl groups pre-reaction .
  • Purification Difficulties : Combine silica gel chromatography with gradient elution (hexane/ethyl acetate) for better separation .

Advanced: How to evaluate the selectivity of this compound against cancer versus normal cells?

Methodological Answer:

  • Cell Line Panels : Test cytotoxicity on cancer (MCF-7, A549) and normal (NIH3T3) cells. Calculate selectivity index (SI = IC50 normal / IC50 cancer) .
  • Mechanistic Profiling : Compare effects on cancer-specific pathways (e.g., EGFR inhibition) versus housekeeping genes in normal cells .
  • In Vivo Validation : Use xenograft models to assess tumor suppression and systemic toxicity (e.g., liver/kidney function tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.